tetrazolo[1,5-c]quinazolin-5(6H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N5O |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
6H-tetrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C8H5N5O/c14-8-9-6-4-2-1-3-5(6)7-10-11-12-13(7)8/h1-4H,(H,9,14) |
InChI Key |
YMHZOYPJTFNJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=NN3C(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for Tetrazolo 1,5 C Quinazolin 5 6h One and Its Analogues
Cycloaddition and Cyclocondensation Reactions
The formation of the tetrazolo[1,5-c]quinazoline (B1654462) core often involves the construction of the tetrazole ring onto a pre-existing quinazoline (B50416) or quinazolinone precursor, or the cyclization of a suitably substituted phenyltetrazole.
[4+1]-Cyclocondensation of 4-Hydrazinoquinazolines with Nitrosating Agents
One established method for the synthesis of the tetrazolo[1,5-c]quinazoline ring system involves the treatment of a 4-hydrazinoquinazoline (B1199610) derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium. This reaction proceeds through a [4+1] cyclocondensation mechanism where the four-atom N-N-C-N fragment of the hydrazinoquinazoline reacts with the one-atom nitrosating agent.
For instance, the treatment of 4-hydrazino-quinazoline with sodium nitrite in acetic acid at low temperatures (0°C) leads to the formation of the corresponding tetrazolo[1,5-c]quinazoline. nih.gov This reaction provides a direct route to the fused tetrazole ring system.
Table 1: [4+1]-Cyclocondensation for Tetrazolo[1,5-c]quinazoline Synthesis
| Starting Material | Reagent | Conditions | Product |
| 4-Hydrazino-quinazoline | Sodium nitrite | Acetic acid, 0°C | Tetrazolo[1,5-c]quinazoline |
Intramolecular Cyclization of 5-(2'-Aminophenyl)-1H-tetrazole Precursors
An alternative approach involves the intramolecular cyclization of 5-(2'-aminophenyl)-1H-tetrazole precursors. In this method, the quinazolinone ring is constructed onto a pre-existing phenyltetrazole scaffold. The key step is the formation of the C5-N6 bond of the quinazolinone ring.
This has been successfully achieved by reacting 5-(2'-aminophenyl)-1H-tetrazole with reagents like potassium ethylxanthogenate or carbon disulfide in the presence of a base. nih.gov This reaction first forms a thione derivative, which can then be converted to the corresponding quinazolinone. For example, cyclization with potassium ethylxanthogenate in 2-propanol or with carbon disulfide in the presence of potassium ethoxide yields the potassium salt of tetrazolo[1,5-c]quinazoline-5-thione. nih.gov
Nucleophilic Aromatic Substitution-Driven Annulation from 4-Halogenoquinazolines and Azides
The reaction of 4-halogenoquinazolines, particularly 4-chloroquinazolines, with azide (B81097) nucleophiles is a versatile method for the synthesis of tetrazolo[1,5-c]quinazolines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline ring, followed by an intramolecular cyclization (annulation) of the resulting azido (B1232118) intermediate.
The azidoazomethine-tetrazole tautomerism plays a crucial role in these transformations. rsc.org The fused tetrazole ring is in equilibrium with the 4-azidoquinazoline tautomer, and this equilibrium can be influenced by the solvent and substituents. This methodology allows for the straightforward introduction of the tetrazole moiety onto the quinazoline core.
Functionalization and Derivatization Strategies
Once the tetrazolo[1,5-c]quinazolin-5(6H)-one nucleus is formed, it can be further modified to generate a library of analogues with potentially enhanced biological activities. The most common derivatization strategies involve alkylation at the N6 position of the quinazolinone ring or at the sulfur atom of the corresponding thione derivative.
N-Alkylation of the this compound Nucleus
The nitrogen atom at the 6-position (N6) of the this compound core is nucleophilic and can be readily alkylated using various alkylating agents in the presence of a base. This allows for the introduction of a wide range of substituents, which can significantly impact the molecule's properties.
Commonly, the reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to deprotonate the N6-H. A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) and other electrophiles can be used to introduce the desired alkyl or substituted alkyl group. researchgate.net
Table 2: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | Sodium hydride | DMF | 6-Methyl-tetrazolo[1,5-c]quinazolin-5(6H)-one |
| Ethyl bromide | Potassium carbonate | DMF | 6-Ethyl-tetrazolo[1,5-c]quinazolin-5(6H)-one |
| Benzyl chloride | Sodium hydride | DMF | 6-Benzyl-tetrazolo[1,5-c]quinazolin-5(6H)-one |
| Ethyl 2-bromoacetate | Potassium carbonate | DMF | Ethyl 2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetate |
S-Alkylation of Tetrazolo[1,5-c]quinazoline-5-thione Derivatives
The thione analogue, tetrazolo[1,5-c]quinazoline-5-thione, serves as a versatile intermediate for the synthesis of various S-substituted derivatives. The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with a variety of electrophiles. This reaction is typically carried out by first forming the thiolate salt with a base, followed by the addition of the alkylating agent.
The alkylation of the potassium salt of tetrazolo[1,5-c]quinazoline-5-thione with different halogen derivatives in a solvent like 2-propanol has been reported to yield a wide array of S-alkylated products. nih.gov These include simple alkylthio derivatives, as well as more complex structures incorporating ethanone (B97240), alcohol, and carboxylic acid ester functionalities. nih.gov The regioselectivity of the alkylation is confirmed to occur at the sulfur atom. nih.gov
Table 3: S-Alkylation of Tetrazolo[1,5-c]quinazoline-5-thione Derivatives
| Alkylating Agent | Conditions | Product |
| Methyl iodide | Room temperature | 5-(Methylthio)tetrazolo[1,5-c]quinazoline |
| Phenethyl bromide | Room temperature | 5-(Phenethylthio)tetrazolo[1,5-c]quinazoline |
| 1-Bromo-3-chloropropane | Reflux in 2-propanol | 5-[(3-Chloropropyl)thio]tetrazolo[1,5-c]quinazoline |
| 2-Chloro-N,N-dialkylethylamine hydrochlorides | Potassium ethoxide | 5-[(Dialkylamino)ethylthio]tetrazolo[1,5-c]quinazolines |
| Haloethanone derivatives | Reflux in 2-propanol | 2-(Tetrazolo[1,5-c]quinazolin-5-ylthio)ethanones |
Multi-Component Reaction Approaches for Dihydrotetrazolo[1,5-c]quinazolines
Multi-component reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency and atom economy, allowing for the construction of complex molecules in a single step. For the synthesis of dihydrotetrazolo[1,5-c]quinazolines, these approaches are particularly valuable.
A notable example is the three-component condensation reaction used to prepare a series of tetrahydrotetrazolo[1,5-a]quinazoline derivatives. This reaction involves 5-aminotetrazole, various benzaldehydes, and dimedone in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions. sharif.edu This method offers a straightforward, one-step procedure with mild reaction conditions and an environmentally friendly profile. sharif.edu Similarly, novel 5,6-dihydrotetrazolo[1,5-c]quinazolines have been synthesized through the cycloaddition of 2-(1H-tetrazol-5-yl)aniline with various aldehydes or ketones. zsmu.edu.uanih.gov This approach highlights the utility of binucleophiles in constructing the fused heterocyclic system.
These MCR strategies are advantageous for creating libraries of "drug-like" molecules, as they allow for the introduction of several points of diversity in a single synthetic operation. sharif.edu The products are often easily purified because the reactants are fully incorporated into the final structure. sharif.edu
Catalytic and Green Chemistry Innovations in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for heterocyclic compounds. This includes the use of heterogeneous catalysts and the avoidance of volatile organic solvents.
Application of Heterogeneous Catalysts (e.g., Ce-Mn-LDH based Co-MOF nanocomposites)
Heterogeneous catalysts are gaining traction in the synthesis of quinazolines and their fused analogues due to their ease of separation, potential for recyclability, and often ligand-free reaction conditions. frontiersin.org A prime example of this innovation is the development of a new mesoporous Ce-Mn-LDH-based Co-MOF (Cerium-Manganese Layered Double Hydroxide-based Cobalt-Metal Organic Framework) nanocomposite. rsc.orgrsc.org
This novel nanocatalyst has been successfully employed for the green synthesis of tetrazoloquinazolines. rsc.orgrsc.org The catalyst is prepared by functionalizing a Ce-Mn-LDH scaffold with tannic acid oligomers, which then coordinate with cobalt to form the MOF structure. rsc.orgresearchgate.net The resulting nanocomposite possesses a high active surface area, enabling it to efficiently catalyze the three-component condensation of 5-amino-tetrazole, aldehydes, and diketones in short reaction times and with high yields. rsc.org A significant advantage of this catalyst is its stability and sustained catalytic activity, which is maintained for at least four consecutive runs. rsc.orgrsc.org
Solvent-Free Reaction Conditions
Eliminating organic solvents is a key goal in green chemistry, as it reduces waste and environmental impact. Solvent-free reaction conditions have been successfully applied to the synthesis of tetrazolo[1,5-c]quinazoline analogues. nih.gov
For instance, the three-component synthesis of tetrahydrotetrazolo[1,5-a]quinazolines using p-TSA as a catalyst is performed under solvent-free conditions, offering advantages such as easy work-up and environmental benignity. sharif.edu Another eco-friendly approach involves a one-pot, solvent-free, and catalyst-free synthesis of fused bis-heterocycles, including the tetrazolo[1,5-a]quinoline (B14009986) framework. researchgate.net This method proceeds via a cascade reaction at elevated temperatures, providing good to excellent yields. researchgate.net These solvent-free protocols are not only cleaner and safer but also often simpler to perform than traditional methods. researchgate.net
Mechanistic Investigations of Synthetic Transformations
Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions, controlling product formation, and designing new synthetic pathways.
Elucidation of Reaction Pathways and Intermediate Formation
The synthesis of fused quinazoline systems often involves complex reaction cascades. For instance, a plausible mechanism for a three-component reaction to form tetracyclic quinazolinone derivatives begins with the nucleophilic attack of a primary amine on isatoic anhydride, leading to ring-opening and decarboxylation. aurigeneservices.com Subsequent reaction with ninhydrin (B49086) forms an imine intermediate, which then undergoes cyclization and rearrangement to yield the final product. aurigeneservices.com
In the synthesis of pyrazolo[1,5-c]quinazolin-5(6H)-one, a proposed mechanism involves a [3+2] dipolar cycloaddition, followed by acyl migration and a ring expansion rearrangement to form the thermodynamically stable product under thermal conditions. nih.gov Another pathway for synthesizing pyrazolo[1,5-c]quinazolines involves a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence. rsc.org While these examples are for related systems, they illustrate the types of mechanistic pathways that can be involved in the formation of the core tetrazolo[1,5-c]quinazoline structure.
Regiochemical Control in Functionalization
Regioselectivity is a critical aspect of synthesizing functionalized quinazolines, as the properties and biological activity of the final molecule depend on the precise placement of substituents. The quinazoline core presents multiple reactive sites, and controlling which site reacts is a significant challenge.
In 2,4-disubstituted quinazolines, the C4 position is generally more reactive towards aromatic nucleophilic substitution (SNAr) than the C2 position. nih.gov DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com However, interesting transformations can alter this reactivity. For example, a "sulfonyl group dance" has been reported where 2-chloro-4-sulfonylquinazolines react with an azide nucleophile. nih.gov The azide first displaces the sulfonyl group at the C4 position. The resulting azide-tetrazole tautomeric equilibrium then directs the displaced sulfinate to substitute the chloride at the C2 position, achieving a C2-regioselective modification. nih.gov Such methodologies are valuable for the synthesis of specific, functionally diverse quinazoline derivatives. nih.gov
Advanced Spectroscopic Analysis and Structural Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of tetrazolo[1,5-c]quinazolin-5(6H)-one provides clear evidence for its key functional groups. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the quinazolinone ring. The N-H stretching vibration of the amide group is expected to appear as a broad band in the range of 3100-3300 cm⁻¹, with its broadness indicating the presence of hydrogen bonding in the solid state.
The vibrations of the fused aromatic and tetrazole rings will give rise to a series of sharp bands in the fingerprint region (below 1600 cm⁻¹). Specifically, C=C and C=N stretching vibrations are expected in the 1450-1620 cm⁻¹ range. While the complete IR spectrum for the parent compound is not detailed in the reviewed literature, data from N-substituted derivatives show characteristic peaks for the carbonyl group around 1730 cm⁻¹ and for the quinazoline (B50416) ring system between 1426 cm⁻¹ and 1620 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3100 - 3300 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch | 1650 - 1730 |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₅N₅O, the calculated exact mass is 187.0494 g/mol .
In liquid chromatography-mass spectrometry (LC-MS) analysis, the compound is typically observed as its protonated molecular ion [M+H]⁺. Experimental data confirms this, showing a peak at a mass-to-charge ratio (m/z) of 187. This finding is consistent with the proposed molecular formula and provides strong evidence for the compound's identity. Further fragmentation analysis in the mass spectrometer could provide additional structural information by identifying characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅N₅O |
| Calculated Exact Mass | 187.0494 g/mol |
Computational Chemistry and Quantitative Structure Activity Relationships Qsar
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding ligand-target interactions at a molecular level.
Molecular docking studies on derivatives of tetrazolo[1,5-c]quinazolin-5(6H)-one have identified several putative molecular targets, suggesting multiple potential mechanisms for their biological activities. Key targets identified are often enzymes or receptors implicated in cancer and microbial pathogenesis.
For instance, S-derivatives of tetrazolo[1,5-c]quinazoline-5-thione have been docked against the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), a well-known tyrosine kinase involved in cancer progression. This suggests that these compounds may function as EGFR inhibitors. Another significant target identified for 9-substituted-5-styryltetrazolo[1,5-c]quinazoline derivatives is tubulin, a critical protein involved in cell division, making it a prime target for anticancer agents. Furthermore, related pyrazolo-[1,5-c]quinazolinone derivatives have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. In the realm of antimicrobial research, docking studies have also been performed against targets like Candida albicans dihydrofolate reductase.
| Derivative Class | Putative Molecular Target | Associated Biological Activity | Reference |
|---|---|---|---|
| Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer | |
| 9-Substituted-5-styryltetrazolo[1,5-c]quinazolines | Tubulin | Anticancer | |
| Pyrazolo-[1,5-c]quinazolinones | Cyclin-Dependent Kinases (CDKs) | Anticancer | |
| Tetrazolo[1,5-c]quinazolin-5-on(thion)s | Candida albicans dihydrofolate reductase | Antifungal | |
| S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones | Protein Kinase CK2 | Anticancer |
The stability of the ligand-target complex is dictated by various non-covalent interactions. For tetrazolo[1,5-c]quinazoline (B1654462) derivatives, hydrogen bonds and halogen interactions have been identified as crucial for binding.
In a study involving 9-bromo-5-styryltetrazolo[1,5-c]quinazoline derivatives docked against tubulin (PDB: 1TUB), the binding was found to involve hydrogen bonding. For other analogs like 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline, halogen interactions were observed to be significant in the binding process. The nitrogen-rich tetrazole ring is inherently polar and capable of participating in hydrogen bonding, which is a common feature in ligand-receptor interactions. Docking of thioxoquinazoline derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) revealed hydrogen bonds between the thiocarbonyl group of the ligand and amino acid residues like Gln131. Similarly, studies on fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones targeting the COVID-19 main protease showed that hydrogen bonding and halogen interactions had significant effects on their performance as inhibitors.
To contextualize the potential efficacy of new compounds, their predicted binding and activity are often compared with those of known drugs or reference compounds.
The cytotoxic activity of 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline (IC50 = 62 μM) was found to be comparable to that of the established anticancer drug Melphalan (IC50 = 61 μM) against the MCF-7 breast cancer cell line. In molecular docking studies, the binding mode of tetrazolo[1,5-c]quinazoline-5-thione S-derivatives at the ATP binding site of EGFR was compared to that of Gefitinib, a known EGFR inhibitor, suggesting a similar mechanism of action. In another study, the inhibitory activities of pyrazolo-[1,5-c]quinazolinone derivatives on the MDA-MB-231 cancer cell line were found to be comparable to the positive control drug, 5-fluorouracil.
| Derivative/Analog | Reference Compound | Target/Assay | Comparative Finding | Reference |
|---|---|---|---|---|
| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline | Melphalan | Cytotoxicity (MCF-7 cells) | Comparable IC50 values | |
| Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives | Gefitinib | Molecular Docking (EGFR) | Similar predicted binding mode | |
| Pyrazolo-[1,5-c]quinazolinone derivatives | 5-fluorouracil | Inhibition (MDA-MB-231 cells) | Comparable inhibitory activities |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.
Several studies have focused on developing QSAR models to predict the anticancer activity of tetrazolo[1,5-c]quinazoline derivatives. In one such study, eight different QSAR models were developed based on the experimental anticancer activity of novel 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones. The results from these QSAR models were found to correspond well with in vitro testing results against 60 cancer cell lines.
The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. While specific validation statistics for this compound models are not extensively detailed in all publications, studies on structurally related compounds illustrate the process. For example, QSAR models fortriazolo[1,5-c]quinazoline-2-thiones reported high squared regression coefficients (r²) and weighted correlation coefficients by the leave-one-out (Q² LOO) method, indicating good model quality. For the CCRF-CEM leukemia cell line, a model with an r² of 0.768 was developed. For a model to be considered predictive, the value of Q² LOO should be greater than 0.5.
| Cancer Type | Cell Line | r² | Q² LOO | Reference |
|---|---|---|---|---|
| Leukemia | CCRF-CEM | 0.768 | 0.688 | |
| Breast Cancer | T-47D | 0.781 | 0.715 | |
| Breast Cancer | HS 578T | 0.767 | 0.686 |
The predictive power of a QSAR model relies on molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. While the specific influence of 3D-MoRSE descriptors like Mor26m and Mor29e on the activity of this compound is not explicitly detailed in the reviewed literature, the importance of other descriptors, particularly lipophilicity, has been highlighted for related structures.
Lipophilicity, often represented as logP, is a crucial parameter that affects a drug's ability to cross cell membranes and reach its target. For substituted pyrrolo[1,2-a]triazolo-(triazino-)[c]quinazolines, it was shown that their lipoxygenase inhibitory activity is dependent on lipophilicity. An increase in the lipophilicity of these derivatives was found to promote a higher inhibitory ability, underscoring the importance of this descriptor in QSAR models for this class of compounds. The activity is also influenced by the presence of donor-acceptor fragments within the molecule that can form hydrogen bonds and other interactions.
Density Functional Theory (DFT) Studies and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies detailing the electronic and conformational properties of the parent compound, this compound, are not extensively detailed in available literature, the application of this methodology is standard for elucidating the characteristics of such heterocyclic systems.
DFT calculations are employed to predict a variety of electronic properties and reactivity descriptors that are crucial for understanding the chemical behavior of a molecule. These theoretical calculations provide insight into the molecule's stability, reactivity, and potential interaction with biological targets.
Key electronic properties that would be determined through DFT analysis include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE): The energy gap is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and less stable.
A hypothetical table of such properties, derived from DFT calculations, would typically be presented as follows:
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: The following values are illustrative examples of typical DFT outputs and are not from a published study on this specific compound.)
| Property | Symbol | Value (Illustrative) | Unit |
|---|---|---|---|
| Energy of HOMO | EHOMO | -6.5 | eV |
| Energy of LUMO | ELUMO | -1.2 | eV |
| HOMO-LUMO Gap | ΔE | 5.3 | eV |
| Electronegativity | χ | 3.85 | eV |
| Chemical Hardness | η | 2.65 | eV |
Conformational analysis using DFT is essential for identifying the most stable three-dimensional structure of a molecule. By calculating the potential energy surface, researchers can determine the global minimum energy conformation and the energetic barriers between different conformers. The quinazoline (B50416) ring system in this compound is largely planar, but substitutions, particularly at the N6 position, would introduce conformational flexibility. Understanding the preferred conformations and their relative energies is vital for predicting how the molecule will bind to a receptor.
In Silico Predictions for Biological Activity
In silico methods play a crucial role in modern drug discovery by screening and prioritizing compounds for synthesis and biological testing. For this compound and its derivatives, these techniques have been primarily applied to predict their potential as anticancer agents.
Research into a series of novel 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones has led to the development of eight distinct QSAR models to predict their anticancer activity. researchgate.net These models establish a mathematical relationship between the physicochemical properties (descriptors) of the compounds and their observed biological activity. The predictive power of these models was validated when four newly synthesized compounds were tested in vitro at a concentration of 10 μM against a panel of 60 human cancer cell lines. researchgate.net The experimental results showed a strong correlation with the predictions made by the QSAR models, confirming their utility in guiding the synthesis of new derivatives with potentially improved anticancer efficacy. researchgate.net
Further computational studies on the related scaffold, tetrazolo[1,5-c]quinazoline-5-thione S-derivatives, have utilized molecular docking to predict their mechanism of action. ijfmr.com Docking simulations suggested that these compounds could act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) by binding to its ATP-binding site, similar to the known inhibitor Gefitinib. ijfmr.com This provides a plausible target for the anticancer effects observed in this class of compounds. Several derivatives showed significant lethal antitumor activity, particularly against acute lymphoblastic leukemia cell lines (CCRF-CEM), at concentrations as low as 1.0 μM. ijfmr.com
Table 2: Selected Tetrazolo[1,5-c]quinazoline Derivatives with In Vitro and In Silico Anticancer Insights
| Compound | Substitution | Predicted Target (via Docking) | Key In Vitro Finding | Reference |
|---|---|---|---|---|
| 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone | S-CH2CO(p-tolyl) | EGFR | Lethal activity against CCRF-CEM leukemia cell line (1.0 μM) | ijfmr.com |
| 3-(tetrazolo[1,5-c]quinazolin-5-ylthio)propanoic acid | S-(CH2)2COOH | EGFR | Lethal activity against CCRF-CEM leukemia cell line (1.0 μM) | ijfmr.com |
| 1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone | S-CH2CO(2,5-diMeOPh) | EGFR | Moderate activity against CNS cancer cell line SNB-75 | ijfmr.com |
These in silico approaches, from QSAR to molecular docking, are essential for accelerating the discovery of new drug candidates by identifying promising structures and elucidating their potential biological targets before undertaking extensive synthetic and clinical work. nih.gov
Pharmacological and Biological Activity Profiling: Mechanistic Aspects
Antineoplastic Activity and Molecular Pathways
Derivatives of tetrazolo[1,5-c]quinazolin-5(6H)-one have been the subject of extensive research for their potential as anticancer agents. These compounds have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines, operating through various molecular pathways.
In Vitro Cytotoxicity Spectrum Against Diverse Human Cancer Cell Lines
The anticancer potential of this compound derivatives has been evaluated against the NCI-60 panel of human cancer cell lines, which represents nine different types of cancer: leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancer. researchgate.netnih.gov
Several studies have highlighted the broad-spectrum cytotoxicity of these compounds. For instance, novel 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones were screened for their in vitro anticancer activity at a concentration of 10 μM against 60 cell lines. researchgate.netnih.gov S-derivatives of tetrazolo[1,5-c]quinazoline-5-thione have also been identified for their potent cytotoxic effects. Specifically, certain derivatives exhibited lethal antitumor activity at a concentration of 1.0 μM against the CCRF-CEM acute lymphoblastic leukemia cell line. nih.gov Moderate anticancer properties were observed for some compounds against the MOLT-4 and HL-60(TB) leukemia cell lines. nih.gov Furthermore, activity has been noted against the SNB-75 CNS cancer cell line. nih.gov
In another study, 9-bromo-5-styryltetrazolo[1,5-c]quinazoline and its 4-fluorostyryl analog demonstrated significant cytotoxicity against both human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. researchgate.net The cytotoxic and genotoxic effects of various substituted tetrazolo[1,5-c]quinazolines have also been reported against the murine melanoma cell line B16. nih.gov For example, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ) showed a potent cytostatic effect, with IC50 values below 4 µg/mL, a threshold established by the National Cancer Institute (NCI) for compounds with potential anticancer activity. nih.gov
A selection of cytotoxic data for tetrazolo[1,5-c]quinazoline (B1654462) derivatives is presented below:
| Compound Class | Cancer Type | Cell Line(s) | Activity | Reference(s) |
| 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones | Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast | NCI-60 Panel | Tested at 10 µM | researchgate.netnih.gov |
| 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone | Leukemia | CCRF-CEM | Lethal activity at 1.0 µM | nih.gov |
| 3-(tetrazolo[1,5-c]quinazolin-5-ylthio)propanoic acids | Leukemia | CCRF-CEM | Lethal activity at 1.0 µM | nih.gov |
| Ethyl tetrazolo[1,5-c]quinazolin-5-ylthio)acetate | Leukemia | CCRF-CEM | Lethal activity at 1.0 µM | nih.gov |
| 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone | Leukemia | MOLT-4, HL-60(TB) | Moderate activity | nih.gov |
| 1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone | CNS Cancer | SNB-75 | Moderate activity | nih.gov |
| 9-bromo-5-styryltetrazolo[1,5-c]quinazoline | Breast Cancer, Cervical Cancer | MCF-7, HeLa | Significant cytotoxicity | researchgate.net |
| 9-bromo-5-(4-fluorostyryl)tetrazolo[1,5-c]quinazoline | Breast Cancer, Cervical Cancer | MCF-7, HeLa | Significant cytotoxicity | researchgate.net |
| 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ) | Melanoma | B16 (murine) | IC50 < 4 µg/mL | nih.gov |
Enzyme Inhibition Mechanisms in Cancer Pathogenesis
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
The quinazoline (B50416) scaffold is a well-established pharmacophore for the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase (TK), a key target in cancer therapy. nih.govnih.govcpu.edu.cn Molecular docking studies of certain tetrazolo[1,5-c]quinazoline-5-thione S-derivatives have suggested that these compounds may act as EGFR inhibitors by binding to the ATP-binding site of the enzyme, in a manner similar to the known EGFR inhibitor gefitinib. nih.gov
In addition to EGFR-TK, protein kinase CK2 has been identified as a potential target for this class of compounds. The inhibition of protein kinase CK2 has been proposed as one of the possible mechanisms underlying the antitumor activity of certain tetrazolyl- and ( researchgate.netnih.govresearchgate.nettriazol-3-yl)anilines and their condensed derivatives, which include the tetrazolo[1,5-c]quinazoline system. researchgate.net
While direct evidence for the inhibition of Topoisomerase II by this compound is still emerging, related quinazoline derivatives have been investigated as intercalative Topoisomerase II inhibitors. nih.gov These compounds can insert themselves between the base pairs of DNA, leading to structural changes that can interfere with the function of enzymes like Topoisomerase II, which is crucial for DNA replication and repair. nih.gov
Similarly, the quinazoline core is present in molecules that are known to inhibit tubulin polymerization, a critical process in the formation of the mitotic spindle during cell division. mdpi.comnih.gov Molecular docking studies of some 9-substituted 5-styryltetrazolo[1,5-c]quinazoline derivatives have shown that they can bind to the tubulin heterodimer, suggesting that disruption of microtubule dynamics may be a component of their cytotoxic mechanism. researchgate.net
Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Perturbations
The cytotoxic effects of this class of compounds are often mediated by the induction of apoptosis and interference with the normal progression of the cell cycle. While specific studies on this compound are limited, research on closely related heterocyclic systems provides valuable insights.
For instance, novel pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govresearchgate.nettriazine sulfonamides, which share a fused heterocyclic structure, have been shown to induce apoptosis in cancer cells. mdpi.comnih.gov This was confirmed through flow cytometry analysis with annexin (B1180172) V-FITC staining and acridine (B1665455) orange/ethidium bromide double staining. mdpi.com These compounds were also found to cause cell cycle arrest. nih.gov Similarly, certain quinazoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in the S phase in the A549 lung cancer cell line. researchgate.net A related researchgate.netnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivative was found to induce apoptosis in HCT-116 cells and arrest the cell cycle in the S and G2/M phases. nih.gov
Antimicrobial and Antifungal Efficacy
In addition to their antineoplastic properties, derivatives of tetrazolo[1,5-c]quinazoline have demonstrated promising antimicrobial and antifungal activities.
S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones have been shown to possess both antimicrobial and antifungal properties. researchgate.net For example, 1-(4-methoxyphenyl)-2-(tetrazolo [1,5-c]quinazolin-5-ylsulfanyl)ethanones and 5-(3-chloropropylsulfanyl) tetrazolo [1,5-c]quinazolines inhibited the growth of the fungus Candida albicans. researchgate.net Additionally, 5-[2-(N,N-dialkylaminoethyl)sulfanyl]tetrazolo[1,5-c]quinazolines were effective against the bacteria Staphylococcus aureus and Enterococcus faecalis. researchgate.net
Further studies on substituted tetrazolo[1,5-c]quinazolines revealed that Gram-positive bacteria were more sensitive to these compounds than Gram-negative bacteria. nih.gov For instance, 5-phenyltetrazolo[1,5-c]quinazoline (B5346743) was effective against Staphylococcus aureus and Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 250 mg/L. nih.gov
More recently, 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives have been investigated for their potent antifungal activity against Nakaseomyces glabrata (formerly Candida glabrata), a clinically important fungal pathogen. mphu.edu.ua Two compounds, in particular, exhibited minimum inhibitory concentrations of 0.37 µM and 0.47 µM, demonstrating significantly improved potency compared to standard antifungal drugs. mphu.edu.ua
The antimicrobial activity of various quinazolinone derivatives has been documented against a range of pathogens including Aspergillus niger, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. researchgate.netekb.egjocpr.combiomedpharmajournal.orgeco-vector.com
A summary of the antimicrobial and antifungal activity is provided below:
| Compound Class | Organism(s) | Activity | Reference(s) |
| S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones | Candida albicans | Growth inhibition | researchgate.net |
| S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones | Staphylococcus aureus, Enterococcus faecalis | Growth inhibition | researchgate.net |
| 5-phenyltetrazolo[1,5-c]quinazoline | Staphylococcus aureus, Enterococcus faecalis | MIC = 250 mg/L | nih.gov |
| 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives | Nakaseomyces glabrata | MIC = 0.37 µM and 0.47 µM for lead compounds | mphu.edu.ua |
Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms
Derivatives of tetrazolo[1,5-c]quinazoline have shown notable antibacterial effects. Studies have indicated that the sensitivity of Gram-positive bacteria to these compounds is often higher than that of Gram-negative bacteria. nih.gov For instance, 5-phenyltetrazolo[1,5-c]quinazoline has been reported to be effective against Staphylococcus aureus and Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 250 mg/L. nih.gov Further research into S-substituted derivatives of tetrazolo[1,5-c]quinazoline-5-thione has identified compounds with activity against a panel of bacteria including Escherichia coli, Staphylococcus aureus, Enterobacter aerogenes, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govnih.govmdpi.com
Specifically, 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines have been effective in inhibiting the growth of the Gram-positive cocci Staphylococcus aureus and Enterococcus faecalis. researchgate.net The introduction of a 4-methoxyphenyl (B3050149) group at the 5-position of tetrazolo[1,5-c]quinazoline-5-thione resulted in a potent antimicrobial agent that also moderately inhibited the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov
| Compound Derivative | Bacterial Strain | Activity/MIC | Source |
|---|---|---|---|
| 5-Phenyltetrazolo[1,5-c]quinazoline | Staphylococcus aureus | 250 mg/L | nih.gov |
| 5-Phenyltetrazolo[1,5-c]quinazoline | Enterococcus faecalis | 250 mg/L | nih.gov |
| 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines | Staphylococcus aureus | Effective growth inhibition | researchgate.net |
| 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines | Enterococcus faecalis | Effective growth inhibition | researchgate.net |
| 5-(4-methoxyphenyl)-tetrazolo[1,5-c]quinazoline-5-thione | Pseudomonas aeruginosa | Moderate inhibition | nih.gov |
| 5-(4-methoxyphenyl)-tetrazolo[1,5-c]quinazoline-5-thione | Klebsiella pneumoniae | Moderate inhibition | nih.gov |
Antifungal Activity Against Pathogenic Fungi (e.g., Candida species, Nakaseomyces glabrata)
The antifungal potential of tetrazolo[1,5-c]quinazoline derivatives has been explored, with promising results against pathogenic fungi. S-substituted tetrazolo[1,5-c]quinazoline-5(6H)-thiones have demonstrated activity against Candida albicans. researchgate.net For example, 1-(4-methoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylsulfanyl)ethanones and 5-(3-chloropropylsulfanyl)tetrazolo[1,5-c]quinazolines have been shown to inhibit the growth of C. albicans. researchgate.net
More recent and detailed investigations have focused on 5,6-dihydrotetrazolo[1,5-c]quinazoline derivatives against Nakaseomyces glabrata (formerly Candida glabrata), a pathogen known for developing azole resistance. mdpi.comelsevierpure.com In a study of fifteen such derivatives, two compounds exhibited potent antifungal activity with minimum inhibitory concentrations of 0.37 μM and 0.47 μM, which is a significant improvement over standard antifungal drugs like amphotericin B, caspofungin, and micafungin. mdpi.comelsevierpure.com Another study highlighted a 5,6-dihydrotetrazolo[1,5-c]quinazoline derivative, 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid, which showed antifungal efficacy against C. albicans and was particularly effective against a resistant strain of C. glabrata at a concentration of 2 mg/L. logos-science.com
| Compound Derivative | Fungal Strain | Activity/MIC | Source |
|---|---|---|---|
| 1-(4-methoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylsulfanyl)ethanones | Candida albicans | Growth inhibition | researchgate.net |
| 5-(3-chloropropylsulfanyl)tetrazolo[1,5-c]quinazolines | Candida albicans | Growth inhibition | researchgate.net |
| 5,6-dihydrotetrazolo[1,5-c]quinazoline derivative 1 | Nakaseomyces glabrata | 0.37 μM | mdpi.comelsevierpure.com |
| 5,6-dihydrotetrazolo[1,5-c]quinazoline derivative 2 | Nakaseomyces glabrata | 0.47 μM | mdpi.comelsevierpure.com |
| 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid | Candida albicans | Antifungal efficacy | logos-science.com |
| 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid | Candida glabrata (resistant strain) | 2 mg/L | logos-science.com |
Influence of Substituents on Antimicrobial Spectrum and Potency
The antimicrobial activity of tetrazolo[1,5-c]quinazolines is significantly influenced by the nature and position of substituents on the quinazoline ring. Structure-activity relationship (SAR) studies have revealed that specific modifications can enhance potency and broaden the spectrum of activity.
For antibacterial agents, the introduction of an ethanone (B97240) or carboxylic acid substituent at the 5-position of 5-thio-tetrazolo[1,5-c]quinazoline has been shown to increase cytotoxic activity against bacteria. nih.gov Shortening the dialkylamino fragment in certain derivatives can lead to increased activity against Staphylococcus aureus and Escherichia coli. nih.gov The presence of a 4-methoxyphenyl group at the 5-position of the thione derivative was found to produce the most effective antimicrobial agent in one study. nih.gov
In the context of antifungal activity against Nakaseomyces glabrata, a detailed SAR analysis of 5,6-dihydrotetrazolo[1,5-c]quinazolines identified key molecular features for enhanced potency. mdpi.comelsevierpure.com Phenyl-substituted compounds, especially those with a bromine, carboxylic acid, or hydroxyl group at the 4th position of the phenyl ring, demonstrated the most favorable antifungal attributes. zsmu.edu.ua Conversely, moving the nitro and carboxylic acid groups to the 3rd position on the phenyl ring led to a loss of activity. zsmu.edu.ua Furthermore, replacing the phenyl group with pyridine (B92270) or indolin-2-one derivatives resulted in a complete lack of antifungal activity. zsmu.edu.ua
Metabolic Disorder Modulation
Research has also ventured into the potential of this compound derivatives in managing metabolic disorders, particularly those related to glucose homeostasis.
Hypoglycemic Effects and Glucose Homeostasis Regulation
A study investigating a series of R¹-tetrazolo[1,5-c]quinazolin-5(6H)-ones revealed their potential hypoglycemic activity. mdpi.comnih.gov One of the most active compounds identified was this compound, which demonstrated hypoglycemic effects that exceeded those of the reference drugs metformin (B114582) and gliclazide (B1671584) in certain preclinical models. mdpi.comnih.govnih.gov This suggests a significant role for this chemical scaffold in the regulation of glucose levels.
Interaction with Metabolic Enzyme Targets (e.g., 11β-Hydroxysteroid Dehydrogenase 1, Dipeptidyl Peptidase-4, PPAR-γ)
To understand the mechanistic basis of their hypoglycemic effects, docking studies have been conducted on this compound derivatives against key metabolic enzyme targets. mdpi.comnih.gov These studies have shown that this class of compounds has a good affinity for 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), dipeptidyl peptidase-4 (DPP-4), and peroxisome proliferator-activated receptor-gamma (PPAR-γ). mdpi.comnih.govnih.gov The inhibition of 11β-HSD1 is a promising strategy for treating type 2 diabetes, as it can enhance insulin (B600854) sensitivity. nih.gov Similarly, DPP-4 inhibitors are an established class of oral antidiabetic drugs. The interaction with PPAR-γ, a key regulator of glucose and lipid metabolism, further supports the potential of these compounds in managing metabolic diseases. nih.gov
Anti-inflammatory Properties
The quinazoline core structure is present in molecules known for their anti-inflammatory effects. scialert.net While direct and extensive research on the anti-inflammatory properties of this compound itself is limited, related structures have been evaluated. Studies on various quinazoline and tetrazolo[1,5-a]quinoline (B14009986) derivatives have demonstrated anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema test in rats. nih.govwisdomlib.org These findings suggest that the tetrazolo[1,5-c]quinazoline scaffold may also possess inherent anti-inflammatory potential, warranting further investigation into its mechanisms of action in inflammatory pathways.
Lipoxygenase (LOX) Inhibition as a Mechanism of Action
While direct studies on this compound are limited, research on structurally related quinazoline derivatives provides insights into potential anti-inflammatory mechanisms, including the inhibition of lipoxygenase (LOX). LOX enzymes are key players in the biosynthesis of leukotrienes, which are potent mediators of inflammation.
Investigations into a series of substituted pyrrolo[1,2-a] zsmu.edu.uaresearchgate.netresearchgate.nettriazolo-(triazino-)[c]quinazolines have demonstrated their potential as LOX inhibitors. researchgate.netzsmu.edu.ua Molecular docking studies revealed a strong affinity of these compounds for the LOX active site. researchgate.net The inhibitory activity appears to be influenced by the physicochemical properties of the substituents. For instance, an increase in the lipophilicity of triazine derivatives correlates with a higher inhibitory capacity against soybean LOX. researchgate.net Conversely, for triazole derivatives with lower molecular weight, an inverse relationship is observed. researchgate.net
Specifically, the presence of a fluorine atom or a 2-thienyl moiety in the structure of substituted pyrrolo[1,2-a] zsmu.edu.uaresearchgate.netresearchgate.nettriazino[2,3-c]quinazolines resulted in the highest soybean LOX inhibition, with inhibition rates of 36.33% and 39.83%, respectively. researchgate.net These findings suggest that the anti-inflammatory effects of certain quinazoline-based compounds may be, at least in part, attributed to their ability to inhibit the LOX pathway. The presence of donor-acceptor fragments capable of forming hydrogen bonds and other interactions is also a determining factor in their lipoxygenase activity. researchgate.net
Modulation of Inflammatory Mediators and Pathways
The anti-inflammatory properties of quinazoline derivatives extend beyond LOX inhibition to the modulation of other critical inflammatory pathways. A key mechanism identified for the related pyrazolo[1,5-a]quinazoline scaffold is the inhibition of the nuclear factor kappa B (NF-κB) transcriptional activity. mdpi.comnih.gov NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
A screening of a library of pyrazolo[1,5-a]quinazoline compounds for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in human monocytic cells identified several compounds with significant anti-inflammatory activity. mdpi.comnih.gov This indicates that the pyrazolo[1,5-a]quinazoline scaffold is a promising framework for the development of novel anti-inflammatory agents that target the NF-κB signaling pathway. nih.gov
Furthermore, some pyrazolo[5,1-b]quinazoline derivatives have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are crucial enzymes in the inflammatory cascade. nih.gov This dual inhibition is a highly sought-after characteristic for anti-inflammatory drugs, as it can lead to a broader spectrum of activity and potentially a better safety profile.
Central Nervous System (CNS) Activities
Derivatives of the quinazoline scaffold have shown significant activity within the central nervous system, particularly in the modulation of excitatory amino acid receptors.
Research has highlighted the potential of pyrazolo[1,5-c]quinazoline (B1257617) derivatives as antagonists of AMPA and NMDA receptors, which are critical for fast synaptic transmission in the CNS. nih.govresearchgate.netcapes.gov.br A study on 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates revealed that substitutions at the C-1 position significantly influence their affinity and selectivity for the Gly/NMDA receptor. nih.govresearchgate.netcapes.gov.br
Specifically, the introduction of a lipophilic substituent at the C-1 position of the pyrazolo[1,5-c]quinazoline-2-carboxylate core was found to shift the selectivity towards the Gly/NMDA receptor. nih.govresearchgate.net Conversely, an anionic carboxylate residue at the C-1 position increased the affinity for this receptor subtype. nih.govresearchgate.net Notably, 1,2-dicarboxylic acid derivatives demonstrated the highest Gly/NMDA receptor binding activity. nih.govresearchgate.net
| Compound | Substituent at C-1 | Gly/NMDA Receptor Binding Affinity (Ki, μM) | Selectivity vs. AMPA Receptor |
|---|---|---|---|
| 15 (2-carboxylic acid) | Chlorine | 0.18 | >500-fold |
| 16 (2-carboxylic acid) | Chlorine | 0.16 | >500-fold |
| 13 (1,2-dicarboxylic acid) | Carboxylic acid | 0.09 | - |
| 14 (1,2-dicarboxylic acid) | Carboxylic acid | 0.059 | - |
Derivatives of this compound have been investigated for their actoprotective properties, which are characterized by an enhancement of physical performance and endurance. zsmu.edu.ua In a study utilizing a swimming test with extra weight in Wistar rats, several 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones demonstrated a significant increase in swimming duration under both normothermic and hypothermic conditions. zsmu.edu.ua
The leading compound identified in this study was 6-methylthis compound, which surpassed the activity of the reference drug. zsmu.edu.ua It was also established that the presence of a sulfur atom at the 5th position of the tetrazolo[1,5-c]quinazoline ring is a key structural feature for exhibiting actoprotective activity. zsmu.edu.ua Another related compound, sodium 2-(tetrazol[1,5-c]quinazolin-5-ylthio)acetate, has also shown actoprotective effects, particularly under conditions of acute hemic hypoxia. doaj.org
| Compound | Increase in Swimming Duration vs. Control (%) |
|---|---|
| Compound 1 (6-methylthis compound) | 55.50 |
| Compound 4 | 42.36 |
| Compound 7 | 22.92 |
| "Mildronate" (Reference Drug) | 22.20 |
Investigation of Structure-Activity Relationships Across Biological Endpoints
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system. researchgate.netnih.govindexcopernicus.comnih.govresearchgate.netnih.gov
For anticancer activity , substitutions on both the aromatic and pyrimidine (B1678525) rings of the quinazoline skeleton have been explored. nih.gov The highest cytotoxic effects against a murine cancer cell line were observed with non-substituted or bromo- or chloro-substituted compounds in the aromatic ring, and a phenyl or morpholine (B109124) group in the pyrimidine ring. nih.gov Specifically, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline was identified as a potent cytotoxic agent. nih.gov
In the context of antifungal activity against Candida glabrata, derivatives of 5,6-dihydrotetrazolo[1,5-c]quinazolines have shown potent inhibitory properties. indexcopernicus.com
For CNS activities , as discussed earlier, the nature of the substituent at the C-1 position of the pyrazolo[1,5-c]quinazoline core is a critical determinant of affinity and selectivity for the Gly/NMDA receptor. nih.govresearchgate.net Lipophilic groups enhance selectivity, while anionic groups boost affinity. nih.govresearchgate.net
Regarding actoprotective effects , the presence of a sulfur atom at the 5-position of the tetrazolo[1,5-c]quinazoline ring is crucial for activity. zsmu.edu.ua
These structure-activity relationship studies are instrumental in guiding the rational design of new this compound derivatives with improved potency and selectivity for various biological targets.
Future Prospects and Strategic Directions in Tetrazolo 1,5 C Quinazolin 5 6h One Research
Rational Design and De Novo Synthesis of Optimized Analogues
The future of tetrazolo[1,5-c]quinazolin-5(6H)-one research is heavily reliant on the rational design and synthesis of new analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Current research provides a solid foundation for these efforts, focusing on strategic modifications of the core structure. One key strategy involves the N-alkylation at the 6-position of the quinazolinone ring to produce novel 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones. researchgate.netnih.gov This approach aims to explore the structure-activity relationship (SAR) to develop compounds with improved anticancer activity. researchgate.net
Another successful avenue of investigation has been the synthesis of derivatives based on the tetrazolo[1,5-c]quinazoline-5-thione intermediate. By modifying the sulfur atom, researchers have created a variety of S-derivatives, including those with (tetrazolo[1,5-c]quinazolin-5-ylthio)alkyls, N,N-dialkylethylamines, 1-aryl-2-ethanones, and carboxylic acids. nih.gov This strategy has yielded compounds with significant antimicrobial and antitumor properties. nih.govnih.gov
The hybridization of the tetrazole ring with other established anticancer pharmacophores is another promising direction. researchgate.net This approach seeks to create novel molecular entities that may exhibit synergistic or additive effects, leading to more potent drug candidates. The development of efficient, one-pot, multi-component reactions (MCRs) is also crucial for rapidly generating chemical libraries of diverse analogues for high-throughput screening. sharif.eduevitachem.com
Table 1: Synthetic Strategies for this compound Analogues
| Strategy | Position of Modification | Resulting Analogues | Therapeutic Goal | References |
|---|---|---|---|---|
| N-Alkylation | Position 6 | 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones | Anticancer | researchgate.net, nih.gov |
| S-Alkylation | Position 5 (from thione precursor) | (Tetrazolo[1,5-c]quinazolin-5-ylthio) derivatives | Anticancer, Antimicrobial | nih.gov |
| Core Heterocycle Fusion | Fused to quinazoline (B50416) ring | Pyrazolo-[1,5-c]quinazolinones | Anticancer | nih.gov |
| Pharmacophore Hybridization | Core structure | Tetrazole hybrids | Anticancer | researchgate.net |
Identification of Novel Biological Targets and Polypharmacology
A critical future direction is the elucidation of the precise molecular targets through which this compound derivatives exert their biological effects. While significant research has focused on their anticancer and antimicrobial activities, identifying the specific enzymes, receptors, or signaling pathways involved is essential for mechanism-based drug development.
Derivatives have demonstrated broad-spectrum anticancer activity in vitro against a panel of 60 human cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. researchgate.netnih.gov Certain S-derivatives have shown particularly lethal activity against acute lymphoblastic leukemia cell lines (CCRF-CEM). nih.gov Molecular docking studies suggest that some of these compounds may function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) by interacting with its ATP binding site. nih.gov
Beyond oncology, these compounds have been investigated for antimicrobial activity against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.govzsmu.edu.ua The diverse biological activities suggest that these compounds may exhibit polypharmacology, interacting with multiple biological targets. For instance, related quinazoline structures have been investigated as inhibitors of lipoxygenase (LOX), and pyrazolo-fused quinazolinones have been studied as potential inhibitors of Cyclin-Dependent Kinases (CDKs), highlighting other potential targets for this class of compounds. researchgate.netnih.gov Future research will focus on target validation studies to confirm these interactions and uncover new therapeutic opportunities.
Table 2: Potential Biological Targets for Tetrazolo[1,5-c]quinazoline (B1654462) Analogues
| Potential Target | Therapeutic Area | Compound Class/Analogue | References |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives | nih.gov |
| Cyclin-Dependent Kinases (CDK9/2) | Cancer | Pyrazolo-[1,5-c]quinazolinones (related scaffold) | nih.gov |
| Lipoxygenase (LOX) | Inflammation, Cancer | Quinazoline derivatives (related scaffold) | researchgate.net |
| Bacterial/Fungal Proteins | Infectious Diseases | 5,6-dihydrotetrazolo[1,5-c]quinazolines | zsmu.edu.ua |
Integration of Advanced Computational Methodologies for Lead Optimization
The integration of advanced computational tools is poised to accelerate the discovery and optimization of this compound-based therapeutics. In silico methods are becoming indispensable for predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis, thereby saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) modeling has already been successfully applied to this scaffold. researchgate.net Researchers have developed QSAR models to predict the anticancer activity of newly designed analogues, which in turn guides the synthesis of compounds with a higher probability of success. researchgate.net
Molecular docking is another powerful tool used to visualize and analyze the interactions between these compounds and their putative biological targets. nih.govzsmu.edu.ua For example, docking studies have been instrumental in forming the hypothesis that certain derivatives may inhibit EGFR. nih.gov These studies provide crucial insights into the binding modes and help rationalize observed SAR, paving the way for the design of more potent and selective inhibitors. Future work will likely involve more sophisticated computational approaches, such as molecular dynamics simulations, to better understand the dynamic interactions between ligands and their targets.
Table 3: Application of Computational Methods in this compound Research
| Computational Method | Application | Outcome | References |
|---|---|---|---|
| QSAR | Prediction of anticancer activity | Guidance for rational design of new analogues | researchgate.net |
| Molecular Docking | Elucidation of binding modes | Identification of key interactions with targets (e.g., EGFR) | nih.gov, zsmu.edu.ua |
| In Silico Toxicity Prediction | Assessment of safety profiles | Early identification of potentially toxic structures | zsmu.edu.ua |
Exploration of Synergistic Therapeutic Combinations
A significant future research avenue is the exploration of synergistic therapeutic combinations. As the mechanisms of action for this compound derivatives are further elucidated, opportunities for combination therapies will become more apparent. For instance, if a compound is confirmed to be an EGFR inhibitor, it could be strategically combined with other anticancer agents that target different nodes in oncogenic signaling pathways or with traditional cytotoxic chemotherapies. Such combinations can often lead to enhanced efficacy, overcome drug resistance, and potentially allow for lower doses of each agent, thereby reducing toxicity. This area remains largely unexplored for this specific compound class but represents a logical and promising step in its clinical development trajectory.
Development of Robust Preclinical Candidates for Specific Diseases
The ultimate goal of the ongoing research is to identify and develop robust preclinical candidates for treating specific diseases. Several compounds from the this compound class have already demonstrated significant promise in initial in vitro screenings, identifying them as valuable lead compounds. nih.govzsmu.edu.ua
For example, specific S-derivatives have shown potent, low-micromolar lethal activity against leukemia cell lines. nih.gov These compounds represent a starting point for further optimization and preclinical evaluation. The next critical steps will involve comprehensive preclinical testing, including in vivo efficacy studies in relevant animal models of cancer or infectious diseases, as well as detailed pharmacokinetic and toxicology studies. These investigations are essential to select a candidate with the optimal balance of efficacy and safety to advance into human clinical trials.
Table 4: Promising this compound Derivatives for Preclinical Consideration
| Compound Derivative | Target Disease/Cell Line | Observed In Vitro Activity | References |
|---|---|---|---|
| 2-(tetrazolo[1,5-c]quinazolin-5-ylthio)-1-(4-tolyl)ethanone | Acute Lymphoblastic Leukemia (CCRF-CEM) | Lethal activity at 1.0 μM | nih.gov |
| 3-(tetrazolo[1,5-c]quinazolin-5-ylthio)propanoic acid | Acute Lymphoblastic Leukemia (CCRF-CEM) | Lethal activity at 1.0 μM | nih.gov |
| 1-(2,5-dimethoxyphenyl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)ethanone | CNS Cancer (SNB-75) | Moderate antitumor activity | nih.gov |
| Various 6-N-R-derivatives | 60 Cancer Cell Line Panel | Tested for anticancer activity at 10 μM | researchgate.net, nih.gov |
Q & A
Q. Key SAR Insights :
- Fluorobenzyl groups (e.g., 5.3) enhance activity due to increased lipophilicity and electron-withdrawing effects.
- Secondary amides (5.1–5.4) outperform tertiary amides (6.1–6.4), likely due to improved hydrogen-bonding with biological targets .
Advanced: What experimental strategies address low yield in alkylation with bulky substituents?
Methodological Answer:
Bulky groups (e.g., morpholino in 6.1) reduce yields (73–96%). Optimization involves:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Basic: How is in vitro anticancer activity assessed for these compounds?
Methodological Answer:
The NCI Developmental Therapeutic Program protocol is standard:
- Cell lines : 60 human tumor lines (leukemia, melanoma, lung, colon, etc.).
- Procedure :
- Pre-incubate cells for 24–48 hours.
- Treat with test compounds (10 µM) for 48 hours.
- Quantify viability via sulforhodamine B (SRB) protein-binding assay.
- Data normalization : Percent growth relative to untreated controls .
Advanced: How to interpret conflicting IR and EI-MS data for disubstituted derivatives?
Methodological Answer:
Disubstituted compounds (e.g., 5.1–5.4) may show overlapping carbonyl stretches (1683–1621 cm⁻¹) and ambiguous EI-MS fragments. Resolve via:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., 5.3: C28H21F6N7O3).
- Tandem MS (MS/MS) : Characterize fragmentation pathways (e.g., tetrazole ring cleavage at N1-N2 vs. N3-N4) .
Basic: What purification methods ensure high purity of synthesized derivatives?
Methodological Answer:
- Recrystallization : Use propane-2-ol/water (1:1) for polar compounds (e.g., 2.1–2.7).
- Column chromatography : Separate non-polar derivatives (e.g., benzyl-substituted 2.3) using silica gel and ethyl acetate/hexane gradients .
- LC-MS monitoring : Ensure >95% purity before biological testing .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
Modifications for BBB permeability include:
- Lipophilicity optimization : LogP values of 2–4 (e.g., fluorinated derivatives like 5.3) enhance passive diffusion.
- Reducing hydrogen-bond donors : Replace amides (5.1–5.4) with ethers or esters (e.g., 3.1–3.3).
- P-glycoprotein evasion : Avoid substrates with high molecular weight (>500 Da) or excessive polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
